molecular formula C14H14BrN5O2S B2882854 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide CAS No. 1904182-76-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide

Cat. No.: B2882854
CAS No.: 1904182-76-8
M. Wt: 396.26
InChI Key: YGVTUEUFYVTGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide is a complex organic compound featuring a triazolo[1,5-a]pyrimidine core and a bromobenzenesulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide typically involves multiple steps, starting with the construction of the triazolo[1,5-a]pyrimidine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable pyrimidinyl derivative[_{{{CITATION{{{1{Efficient synthesis of (5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-1,5-a ...{{{CITATION{{{_1{Efficient synthesis of (5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-1,5-a ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromobenzenesulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: The triazolo[1,5-a]pyrimidine core can be reduced to form dihydro derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or chromic acid, under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.

  • Substitution: Nucleophiles like ammonia or alkyl halides, often in the presence of a base.

Major Products Formed:

  • Oxidation: Bromobenzenesulfonic acid or bromobenzenesulfonyl chloride.

  • Reduction: Dihydrotriazolo[1,5-a]pyrimidine derivatives.

  • Substitution: Amines or alkylated derivatives of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Medicine: In medicinal chemistry, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide is being explored for its therapeutic properties. Its potential as an anticancer agent is of particular interest, given its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its structural complexity and reactivity make it a valuable asset in chemical manufacturing.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities with triazolo[1,5-a]pyrimidines and have been studied for their biological activities[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....

  • Benzimidazole derivatives: These compounds also contain heterocyclic structures and exhibit similar biological properties.

Uniqueness: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN5O2S/c15-12-5-1-2-6-13(12)23(21,22)19-7-3-4-11-8-16-14-17-10-18-20(14)9-11/h1-2,5-6,8-10,19H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVTUEUFYVTGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.